REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11]2[CH:12]=[CH:13][S:14][C:10]=2[C:9]2[CH:8]=[CH:7][C:6]([C:15](O)=[O:16])=[CH:5][C:4]=2[NH:3]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.CO>O1CCOCC1.C(Cl)Cl>[OH:16][CH2:15][C:6]1[CH:7]=[CH:8][C:9]2[C:10]3[S:14][CH:13]=[CH:12][C:11]=3[C:2](=[O:1])[NH:3][C:4]=2[CH:5]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
38 mg
|
Type
|
reactant
|
Smiles
|
O=C1NC=2C=C(C=CC2C2=C1C=CS2)C(=O)O
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 100° C. for 45 nm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid salts were filtered off
|
Type
|
WASH
|
Details
|
washed with MeOH and CH2Cl2
|
Type
|
CUSTOM
|
Details
|
After evaporation of the volatiles in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the material was dissolved in a mixture of NMP, MeOH and water
|
Type
|
CUSTOM
|
Details
|
was purified by preparative HPLC
|
Type
|
CUSTOM
|
Details
|
Genevac evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=CC=2C3=C(C(NC2C1)=O)C=CS3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 mg | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |